Cas no 1248449-31-1 (2-amino-2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol)

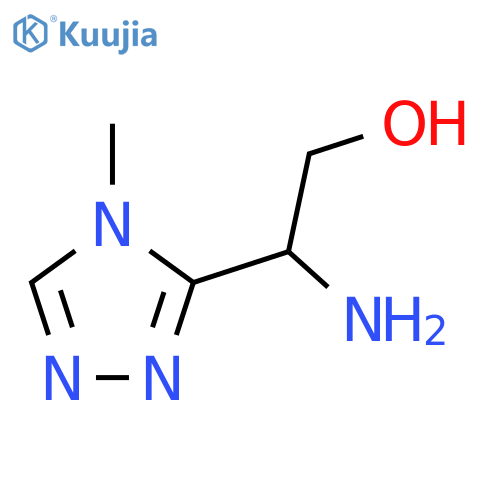

1248449-31-1 structure

商品名:2-amino-2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol

CAS番号:1248449-31-1

MF:C5H10N4O

メガワット:142.159100055695

MDL:MFCD16850754

CID:5238323

PubChem ID:62691759

2-amino-2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- 2-Amino-2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol

- 4H-1,2,4-Triazole-3-ethanol, β-amino-4-methyl-

- 2-amino-2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol

-

- MDL: MFCD16850754

- インチ: 1S/C5H10N4O/c1-9-3-7-8-5(9)4(6)2-10/h3-4,10H,2,6H2,1H3

- InChIKey: KFADKSJJPPUWKL-UHFFFAOYSA-N

- ほほえんだ: OCC(C1=NN=CN1C)N

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 110

- トポロジー分子極性表面積: 77

- 疎水性パラメータ計算基準値(XlogP): -2.3

2-amino-2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A1090661-1g |

2-Amino-2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol |

1248449-31-1 | 95% | 1g |

$984.0 | 2024-04-25 | |

| Enamine | EN300-307156-0.25g |

2-amino-2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol |

1248449-31-1 | 0.25g |

$999.0 | 2023-09-05 | ||

| Enamine | EN300-307156-5.0g |

2-amino-2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol |

1248449-31-1 | 5.0g |

$3147.0 | 2023-02-26 | ||

| Enamine | EN300-307156-1g |

2-amino-2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol |

1248449-31-1 | 1g |

$1086.0 | 2023-09-05 | ||

| Enamine | EN300-307156-10g |

2-amino-2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol |

1248449-31-1 | 10g |

$4667.0 | 2023-09-05 | ||

| Enamine | EN300-307156-0.05g |

2-amino-2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol |

1248449-31-1 | 0.05g |

$912.0 | 2023-09-05 | ||

| Enamine | EN300-307156-0.5g |

2-amino-2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol |

1248449-31-1 | 0.5g |

$1043.0 | 2023-09-05 | ||

| Enamine | EN300-307156-5g |

2-amino-2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol |

1248449-31-1 | 5g |

$3147.0 | 2023-09-05 | ||

| Enamine | EN300-307156-0.1g |

2-amino-2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol |

1248449-31-1 | 0.1g |

$956.0 | 2023-09-05 | ||

| Enamine | EN300-307156-10.0g |

2-amino-2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol |

1248449-31-1 | 10.0g |

$4667.0 | 2023-02-26 |

2-amino-2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol 関連文献

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

-

Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998

1248449-31-1 (2-amino-2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol) 関連製品

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 13769-43-2(potassium metavanadate)

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1248449-31-1)2-amino-2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol

清らかである:99%

はかる:1g

価格 ($):886.0